molecular formula C22H26O4 B10900488 1,6-Bis(4-ethoxyphenyl)hexane-1,6-dione CAS No. 88167-05-9

1,6-Bis(4-ethoxyphenyl)hexane-1,6-dione

Cat. No.: B10900488
CAS No.: 88167-05-9
M. Wt: 354.4 g/mol
InChI Key: DMJVWMWJDPJGKG-UHFFFAOYSA-N
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Description

1,6-Bis(4-ethoxyphenyl)hexane-1,6-dione is an organic compound with the molecular formula C22H26O4 It is characterized by the presence of two ethoxyphenyl groups attached to a hexane-1,6-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(4-ethoxyphenyl)hexane-1,6-dione typically involves the reaction of 4-ethoxybenzaldehyde with hexane-1,6-dione under specific conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, to facilitate the aldol condensation reaction between the aldehyde and the diketone. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and automated control of reaction parameters. The final product is typically subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(4-ethoxyphenyl)hexane-1,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy groups under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1,6-Bis(4-ethoxyphenyl)hexane-1,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,6-Bis(4-ethoxyphenyl)hexane-1,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. Detailed studies on its molecular interactions and effects are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,6-Bis(4-methoxyphenyl)hexane-1,6-dione: Similar structure with methoxy groups instead of ethoxy groups.

    1,6-Bis(4-hydroxyphenyl)hexane-1,6-dione: Contains hydroxy groups instead of ethoxy groups.

    1,6-Bis(4-chlorophenyl)hexane-1,6-dione: Chlorine atoms replace the ethoxy groups.

Uniqueness

1,6-Bis(4-ethoxyphenyl)hexane-1,6-dione is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s solubility in organic solvents and affect its interaction with biological targets.

Properties

CAS No.

88167-05-9

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

1,6-bis(4-ethoxyphenyl)hexane-1,6-dione

InChI

InChI=1S/C22H26O4/c1-3-25-19-13-9-17(10-14-19)21(23)7-5-6-8-22(24)18-11-15-20(16-12-18)26-4-2/h9-16H,3-8H2,1-2H3

InChI Key

DMJVWMWJDPJGKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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